3-Amino-4-(ethoxycarbonyl)benzoic acid

Description

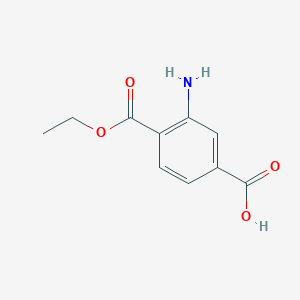

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOVYBLUBPFNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615185 | |

| Record name | 3-Amino-4-(ethoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218590-81-9 | |

| Record name | 3-Amino-4-(ethoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Ethoxycarbonyl Benzoic Acid

Reactions Involving the Amino Functional Group

The amino group in 3-Amino-4-(ethoxycarbonyl)benzoic acid is a primary aromatic amine, which imparts characteristic reactivity to the molecule, enabling its participation in a variety of important organic reactions.

Oxidation Reactions (e.g., to nitro groups)

The oxidation of aromatic amines to their corresponding nitro compounds is a synthetically useful transformation, though it can sometimes be challenging due to the potential for side reactions. reddit.com Direct oxidation of the amino group in aminobenzoic acid derivatives to a nitro group can be achieved using various oxidizing agents. mdpi.comorganic-chemistry.orgresearchgate.net

Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a suitable catalyst. researchgate.net For instance, the oxidation of anilines to nitroarenes has been effectively carried out using m-CPBA in solvents like 1,2-dichloroethane. researchgate.net Another approach involves the use of sodium perborate (B1237305) tetrahydrate in micellar media, catalyzed by tungstophosphoric acid, to convert aromatic amines to nitro compounds in good yields. organic-chemistry.org

A specific example of this type of transformation is the N-oxidation of p-aminobenzoic acid to p-nitrobenzoic acid, which has been demonstrated using whole-cell biocatalysis with Streptomyces griseus. researchgate.net While the direct oxidation of this compound is not extensively reported, the general methodologies applied to other aminobenzoic acids and their derivatives provide a strong basis for predicting its reactivity. The choice of oxidant and reaction conditions is crucial to achieve high selectivity and yield, minimizing the formation of byproducts like azoxy or azo compounds. reddit.com

Table 1: Reagents for the Oxidation of Aromatic Amines to Nitro Compounds

| Reagent System | Description | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | A common peroxy acid used for the oxidation of various functional groups, including amines. | researchgate.net |

| Hydrogen Peroxide / Catalyst | Used with various catalysts, such as peroxotungstophosphate, for the oxidation of anilines. | mdpi.com |

| Sodium Perborate / Catalyst | A solid, stable source of hydrogen peroxide used with catalysts like tungstophosphoric acid. | organic-chemistry.org |

| Tetra-n-alkylammonium Bromates | These reagents have been used for the oxidation of a variety of aromatic amines to nitro compounds. | researchgate.net |

| Biocatalysts (e.g., S. griseus) | Whole-cell systems can offer high selectivity for the N-oxidation of aminobenzoic acids. | researchgate.net |

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile in substitution reactions. However, the more common nucleophilic acyl substitution reactions in this molecule involve the carboxylic acid or its ester derivative, where an external nucleophile attacks the carbonyl carbon.

The fundamental mechanism of nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. fishersci.com This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. fishersci.com The reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acid chloride > anhydride (B1165640) > ester > amide. fishersci.com

While the amino group itself is not the primary site of nucleophilic substitution in this context, its presence significantly influences the reactivity of the carboxyl and ester groups through its electron-donating effect on the aromatic ring.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of organic chemistry and is widely used in the synthesis of various heterocyclic compounds and other complex molecules. nih.govsciencemadness.org

The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The formation of the Schiff base is typically catalyzed by an acid or a base and is often reversible.

For example, various aminobenzoic acids have been reacted with different aldehydes and ketones to synthesize a range of Schiff bases. nih.govsciencemadness.orgyoutube.com These reactions are generally carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol. nih.govsciencemadness.org

Table 2: Examples of Schiff Base Formation with Aminobenzoic Acids

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

| 4-Amino benzoic acid | Acetaldehyde, Benzaldehyde, Acetone, Benzoyl acetone | Schiff Bases | nih.gov |

| 4-Amino-3-hydroxy benzoic acid | 4-Nitrobenzaldehyde, Ortho-vanillin, 5-Bromosalicylaldehyde, Vanillin | Schiff Bases | sciencemadness.org |

| 3-Amino-4-hydroxy benzoic acid | 3-Hydroxy benzaldehyde | Schiff Base | youtube.com |

| o-, m-, and p-aminobenzoic acid | 3-Formylacetylacetone | Schiff Bases |

Diazotization and Azo Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C).

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. One of the most important of these is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778), to form an azo compound. organic-chemistry.org Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are widely used as dyes and pigments. reddit.comorganic-chemistry.org

The synthesis of azo dyes from aminobenzoic acids is a well-established process. For instance, 3-amino-4-methyl benzoic acid has been diazotized and coupled with various naphthols and cresol (B1669610) to produce a series of azo dyes. Similarly, polyethylene (B3416737) glycol esters of 4-aminobenzoic acid have been diazotized and coupled with 2-naphthol (B1666908) for analytical purposes. The general procedure involves the slow addition of a cold solution of the diazonium salt to a solution of the coupling component, with the pH of the reaction mixture being a critical factor for successful coupling.

Reactions Involving the Ethoxycarbonyl Functional Group

The ethoxycarbonyl group (-COOEt) is an ester functional group that also plays a significant role in the chemical reactivity of this compound.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, the ethyl ester can be converted to other esters by reacting it with a different alcohol in the presence of a suitable catalyst.

For example, the transesterification of ethyl 4-aminobenzoate (B8803810) (benzocaine), a closely related compound, has been studied. mdpi.com This reaction can be an equilibrium process, and to drive it to completion, an excess of the reactant alcohol is often used, and the byproduct (ethanol in this case) is removed from the reaction mixture. mdpi.com Various catalysts can be employed for transesterification, including mineral acids, organometallic compounds, and enzymes. The reaction conditions, such as temperature and the choice of catalyst, are important for achieving high yields and minimizing side reactions. mdpi.com

Table 3: Catalysts for Transesterification Reactions

| Catalyst Type | Examples | Reference |

| Acid Catalysts | Sulfuric acid, Porous phenolsulphonic acid—formaldehyde resin | mdpi.com |

| Base Catalysts | Sodium acetate, N-heterocyclic carbenes | |

| Metal-based Catalysts | Tetranuclear zinc cluster |

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a prime site for derivatization, enabling the synthesis of a wide array of related compounds.

Derivatization to Acid Halides, Anhydrides, and Amides

The conversion of the carboxylic acid group in this compound into more reactive intermediates like acid halides, anhydrides, and amides is fundamental to its use in synthesis.

Acid Halides: The most common method for synthesizing an acid chloride from a carboxylic acid involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com This converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution. The resulting 3-amino-4-(ethoxycarbonyl)benzoyl chloride is a highly reactive intermediate.

Acid Anhydrides: While less common, acid anhydrides can be formed. Symmetrical anhydrides could theoretically be produced by reacting the acid chloride derivative with the carboxylate salt of the starting material. Mixed anhydrides are more synthetically useful and can be prepared using various reagents.

Amides: Amide formation is a widely utilized reaction. It can be achieved through several pathways. The most direct method involves coupling the carboxylic acid with an amine using a coupling agent. organic-chemistry.org Alternatively, the more reactive acid chloride derivative can be reacted with a primary or secondary amine to yield the corresponding amide. youtube.comlibretexts.org This reaction is generally high-yielding and tolerates a wide range of functional groups. A general procedure for the direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl₄) in pyridine. nih.gov

The following table summarizes common derivatization reactions of the carboxylic acid group:

| Derivative | Typical Reagent(s) | Product Class | Reference |

| Acid Chloride | Thionyl chloride (SOCl₂) | Acyl Halide | youtube.com |

| Amide | Amine + Coupling Agent (e.g., DCC, EDC) | Carboxamide | organic-chemistry.org |

| Amide | Amine | Carboxamide | youtube.comlibretexts.orgnih.gov |

Complex Reaction Mechanisms and Pathways

The multifunctional nature of this compound suggests its potential involvement in more complex, multi-step reaction sequences.

Michael/Aldol Cascade Reactions

While the direct participation of this compound as a primary substrate in Michael/Aldol cascade reactions is not extensively documented, its structural motifs are relevant to this class of reactions. Benzoic acid itself is sometimes used as a co-catalyst or additive in such cascades to facilitate proton transfer steps. researchgate.netwhiterose.ac.uk Cascade reactions, which form multiple bonds in a single operation, are powerful synthetic tools. researchgate.net An oxa-Michael-initiated cascade, for example, can be triggered by a nucleophilic attack on an α,β-unsaturated ketone, leading to a series of bond-forming events. beilstein-journals.orgnih.gov For a molecule like this compound to participate, it would likely need to be modified first to introduce a suitable Michael donor or acceptor group.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for constructing cyclic systems. beilstein-journals.org The aromatic ring of this compound is electron-rich due to the amino group but is also substituted with electron-withdrawing carbonyl groups. This stable aromatic system is generally unreactive in standard [4+2] cycloaddition reactions, which typically require a conjugated diene. rsc.org However, derivatives of amino acids can undergo 1,3-dipolar cycloaddition reactions to form heterocyclic compounds. nih.gov For the title compound to engage in such a reaction, it would likely need to be converted into a derivative that can form a 1,3-dipole, such as an azomethine ylide.

Comparative Studies of Reaction Profiles with Structural Analogues

The reactivity of this compound can be understood by comparing it to its structural analogues. Key analogues include 4-aminobenzoic acid (PABA), 3-aminobenzoic acid, and aminoterephthalic acid esters.

4-Aminobenzoic acid (PABA) Analogs: PABA derivatives are widely studied. mdpi.com Compared to PABA, the title compound has two electron-withdrawing carbonyl groups (one from the ester, one from the carboxylic acid) ortho and meta to the amino group. These groups decrease the basicity of the amine and the electron-donating character towards the ring, influencing its reactivity in electrophilic aromatic substitution.

3-Amino-4-(methoxycarbonyl)benzoic acid: This is a very close analogue, differing only by a methyl group instead of an ethyl group on the ester. nih.gov Its chemical reactivity is expected to be nearly identical to the title compound, with minor differences in solubility and reaction rates attributable to steric or electronic effects of the alkyl group.

Isomeric Comparison: The reactivity would differ significantly from its isomer, 4-amino-3-(ethoxycarbonyl)benzoic acid. In this isomer, the amino group is para to the carboxylic acid, leading to different electronic delocalization and potentially different reactivity at both the ring and the functional groups. For instance, in the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, 4-aminobenzoic acid is used as a reagent, highlighting how the position of the amino and carboxylic acid groups dictates its role in complex syntheses. mdpi.com

The following table provides a comparison with a key analogue:

| Compound | Key Structural Features | Expected Reactivity Differences |

| This compound | Amino group is ortho to the ester and meta to the carboxylic acid. | The ortho ester group provides significant steric hindrance and electronic withdrawal near the amine. |

| 4-Aminobenzoic acid (PABA) | Amino group is para to the carboxylic acid. | The amino group strongly activates the positions ortho to it for electrophilic substitution. The para relationship allows for strong resonance interaction. mdpi.com |

| 3-Aminobenzoic acid | Amino group is meta to the carboxylic acid. | Weaker resonance interaction between the groups compared to PABA. The amine activates the ortho and para positions relative to itself. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Detailed ¹H NMR spectral data for 3-Amino-4-(ethoxycarbonyl)benzoic acid has not been specifically reported in the reviewed literature. However, analysis of the closely related isomer, ethyl 3-aminobenzoate (B8586502), provides expected regions for the proton signals. The spectrum for this compound would be anticipated to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the protons of the ethyl ester group. The aromatic protons would appear as complex multiplets in the aromatic region of the spectrum. The ethyl group would present as a characteristic quartet and triplet pattern, while the amine protons would likely appear as a broad singlet.

Specific ¹³C NMR data for this compound is not available in the surveyed literature. For related aminobenzoic acid derivatives, the carbon signals are well-defined. The spectrum of the target compound is expected to display distinct resonances for the two carbonyl carbons (one from the carboxylic acid and one from the ester), the aromatic carbons, and the carbons of the ethoxy group. The positions of the aromatic carbon signals would be influenced by the electron-donating amino group and the electron-withdrawing carboxyl and ethoxycarbonyl substituents.

While specific 2D NMR studies (COSY, HMQC, HMBC) for this compound are not documented in the available research, these techniques are invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the relationship between the quartet and triplet of the ethyl group and the couplings between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) couplings between protons and carbons. This would be critical for assigning the quaternary carbons, including the carbonyl carbons and the substituted aromatic carbons, by observing their correlations to nearby protons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information on the functional groups present in a molecule through their characteristic vibrational frequencies. For the related compound, ethyl 3-aminobenzoate, the spectrum shows key absorption bands. The FT-IR spectrum of this compound would be expected to exhibit characteristic peaks for the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, the C=O stretching of both the carboxylic acid and the ester, and various C-H and C-C stretching and bending vibrations associated with the aromatic ring and the ethyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | Stretching |

| Amine N-H | 3500 - 3300 | Asymmetric & Symmetric Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Ester C=O | ~1730 | Stretching |

| Carboxylic Acid C=O | ~1710 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Amine N-H | 1650 - 1580 | Bending |

| C-O | 1300 - 1000 | Stretching |

Table data is based on general expected values for the functional groups present and analysis of similar structures.

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy measures the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption peaks. For 3-aminobenzoic acid, absorption maxima are noted at 194 nm, 226 nm, and 272 nm. The presence of the ethoxycarbonyl group on the aromatic ring of this compound would be expected to influence the position and intensity of these absorption bands due to its effect on the electronic distribution in the aromatic system.

| Compound | Absorption Maxima (λmax) |

| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm |

| Benzoic Acid Derivatives | ~190 nm, ~230 nm, ~280 nm |

This table provides reference data from closely related compounds to infer the expected spectral properties of the target molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. The molecular weight of this compound is 209.19 g/mol . The electron ionization mass spectrum for the related compound, ethyl 3-aminobenzoate (molecular weight 165.19 g/mol ), shows a prominent molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 209. Subsequent fragmentation would likely involve the loss of the ethyl group, the ethoxy group, water, and carbon dioxide from the carboxylic acid and ester functionalities.

| Ion | m/z (expected) | Description |

| [M]⁺ | 209 | Molecular Ion |

| [M - C₂H₅]⁺ | 180 | Loss of ethyl radical |

| [M - OC₂H₅]⁺ | 164 | Loss of ethoxy radical |

| [M - H₂O]⁺ | 191 | Loss of water |

| [M - COOH]⁺ | 164 | Loss of carboxyl radical |

Table data is based on the molecular weight of the target compound and common fragmentation patterns of benzoic acids and ethyl esters.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying systems with unpaired electrons. byjus.com While direct ESR spectroscopic studies on this compound are not extensively documented in publicly available literature, the principles of ESR can be applied to understand its potential behavior in paramagnetic systems. The presence of both an amino group and a benzoic acid moiety suggests that this compound could be induced to form radical species or could be used as a ligand to form paramagnetic metal complexes, which could then be characterized by ESR.

Detailed Research Findings

Research on analogous aminobenzoic acid derivatives has demonstrated that they can form radical intermediates under specific conditions, such as photolysis. researchgate.netosti.gov For instance, studies on the photochemistry of various aromatic carboxylic acids have shown that they can undergo reactions to form radical species, which are then detectable by ESR. researchgate.net The photolysis of para-aminobenzoic acid (PABA), a structural isomer of the title compound, has been shown to produce the 4-aminylbenzoic acid radical through the cleavage of an amino hydrogen atom upon exposure to UVB and UVC radiation. researchgate.netmdpi.com

It is plausible that this compound could undergo a similar process. Upon irradiation with sufficient energy, a hydrogen atom could be abstracted from the amino group, leading to the formation of an aminyl radical. This paramagnetic species would possess an unpaired electron, making it ESR-active.

The resulting ESR spectrum would be characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. The hyperfine structure arises from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen of the amino group and protons on the aromatic ring. The resulting splitting pattern and coupling constants would be indicative of the radical's structure and electron spin distribution.

In a hypothetical scenario where the aminyl radical of this compound is generated, one would expect to observe hyperfine coupling to the nitrogen nucleus (¹⁴N, I=1) and to the various protons on the benzene (B151609) ring. The magnitude of these couplings would depend on the spin density at each nucleus.

Hypothetical ESR Data for the Aminyl Radical of this compound

To illustrate the type of information that could be obtained, the following interactive table presents hypothetical ESR parameters for the aminyl radical derivative. This data is based on typical values observed for similar aromatic aminyl radicals and serves as an example of what a research finding might report.

| Parameter | Hypothetical Value | Description |

| g-factor | ~2.0035 | Reflects the electronic environment of the unpaired electron. |

| a(N) | 10 - 15 G | Hyperfine coupling constant for the nitrogen of the aminyl radical. |

| a(H_ortho) | 3 - 5 G | Hyperfine coupling constant for the proton ortho to the aminyl group. |

| a(H_meta) | 1 - 2 G | Hyperfine coupling constant for the proton meta to the aminyl group. |

| a(H_para) | 4 - 6 G | Hyperfine coupling constant for the proton para to the aminyl group. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct experimental ESR data for this specific radical was not found in the surveyed literature.

Furthermore, this compound could potentially be used in spin trapping experiments. In such studies, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected and characterized by ESR. While no studies specifically employing this compound as a spin trap were identified, its chemical structure suggests potential for derivatization into novel spin trapping agents.

Crystallographic Analysis and Solid State Structural Research

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no specific single-crystal X-ray diffraction studies for 3-Amino-4-(ethoxycarbonyl)benzoic acid have been reported, the expected findings from such an analysis can be inferred from the known structures of analogous compounds.

A single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule. It is anticipated that the benzoic acid moiety would be largely planar. The conformation of the ethoxycarbonyl group (-COOCH₂CH₃) relative to the benzene (B151609) ring would be a key structural feature. For instance, in related substituted benzoic acids, the carboxylic group's orientation can be influenced by intramolecular interactions. The planarity of the molecule and the orientation of its substituents are crucial in determining how the molecules pack together in the crystal lattice.

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions. The primary amino group (-NH₂) and the carboxylic acid group (-COOH) are strong hydrogen bond donors and acceptors. It is highly probable that the crystal structure would feature hydrogen bonds, such as those between the carboxylic acid groups of adjacent molecules to form dimers. Additionally, the amino group can participate in hydrogen bonding with either the carbonyl oxygen of the ester or the carboxylic acid. A search of the Cambridge Structural Database indicates that N–H⋯O hydrogen bonding to the alkoxy oxygen of an ester group is a possible interaction. rsc.org These hydrogen bonds are fundamental in dictating the supramolecular assembly.

| Potential Intermolecular Interactions | Donor | Acceptor | Significance |

| Carboxylic Acid Dimer | O-H (Carboxyl) | O=C (Carboxyl) | A common and strong motif in carboxylic acids, influencing packing. acs.org |

| Amino-Carbonyl H-Bond | N-H (Amino) | O=C (Ester/Carboxyl) | Contributes to linking molecules into chains or sheets. |

| Amino-Alkoxy H-Bond | N-H (Amino) | O (Alkoxy) | A less common but possible interaction stabilizing the structure. rsc.org |

| C-H···O Interactions | C-H (Aromatic/Ethyl) | O=C (Ester/Carboxyl) | Weaker interactions that provide additional stabilization. |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the packing of aromatic molecules. ucl.ac.uk |

Powder X-ray Diffraction (PXRD) for Bulk Phase Characterization

Powder X-ray diffraction (PXRD) is a vital tool for the characterization of polycrystalline materials. It provides a "fingerprint" of the crystalline phase, which is useful for phase identification, purity analysis, and the study of polymorphism. americanpharmaceuticalreview.com A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), corresponding to the different lattice planes in the crystal structure. While a specific PXRD pattern for the title compound is not available, data from related compounds like para-aminobenzoic acid shows characteristic peaks that are used for its identification. researchgate.net

Crystallization Phenomena and Polymorphism Research

The process of crystallization and the potential for a compound to exist in multiple crystalline forms (polymorphism) are of significant interest, particularly in the pharmaceutical industry. Different polymorphs of a substance can exhibit distinct physical properties.

Research on related molecules, such as p-aminobenzoic acid, has revealed the existence of multiple polymorphic forms (α and β), which can be selectively crystallized by controlling factors like solvent and supersaturation. diva-portal.orgresearchgate.netdiva-portal.orgresearchgate.net The α-form is often characterized by carboxylic acid dimers, while the β-form may exhibit a different hydrogen-bonding pattern. diva-portal.orgdiva-portal.org Given the structural similarities, it is plausible that this compound could also exhibit polymorphism. A systematic screening of crystallization conditions would be necessary to explore this possibility and to identify and characterize any potential polymorphs.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to understand the electronic behavior of molecules. These methods can be broadly categorized into ab initio, density functional theory, and semi-empirical methods, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium-sized organic molecules like 3-Amino-4-(ethoxycarbonyl)benzoic acid. vjst.vnnih.gov DFT methods, such as B3LYP, are used to calculate the electron density of a molecule to determine its energy and other properties. vjst.vn These calculations can provide valuable information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. Following this, electronic properties such as the electrostatic potential surface, atomic charges, and orbital energies can be computed. The electrostatic potential surface, for instance, can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about its intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar aromatic compounds.

Semi-Empirical Methods (e.g., MNDO) for Large Systems

For larger molecular systems or when a large number of calculations are needed, semi-empirical methods like Modified Neglect of Diatomic Overlap (MNDO) offer a computationally less expensive alternative to DFT. wikipedia.orgnih.gov These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. uni-muenchen.de MNDO and its successors, AM1 and PM3, are particularly useful for calculating properties like the heat of formation. scispace.com While less accurate than DFT for electronic structure details, they can provide good estimates of molecular geometries and relative energies for a series of related compounds. The application of these methods to substituted benzoic acids has been a subject of interest for correlating calculated properties with experimental data. researchgate.net

Table 2: Comparison of Hypothetical Heats of Formation (ΔHf) for this compound using different Semi-Empirical Methods

| Method | Calculated ΔHf (kcal/mol) |

| MNDO | -115.8 |

| AM1 | -120.3 |

| PM3 | -122.1 |

Note: The values in this table are hypothetical and for illustrative purposes, reflecting general trends observed for organic molecules.

Reaction Mechanism Elucidation through Computational Simulations

Table 3: Hypothetical Activation Energies for Key Steps in a Proposed Synthesis of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Protonation of Carbonyl | 15 |

| Nucleophilic Attack by Ethanol (B145695) | 25 |

| Elimination of Water | 18 |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this molecule in different environments, such as in the gas phase or in various solvents. ucl.ac.uk In an MD simulation, the classical equations of motion are solved for all atoms in the system over time, providing a trajectory that reveals how the molecule moves and changes its shape. By analyzing this trajectory, one can determine the relative populations of different conformers and understand the influence of the solvent on the conformational equilibrium. For example, the orientation of the ethoxycarbonyl group relative to the benzene (B151609) ring and the intramolecular hydrogen bonding possibilities can be assessed.

Table 4: Hypothetical Conformational Populations of this compound in Different Solvents from MD Simulations

| Conformer | Population in Water (%) | Population in Chloroform (%) |

| Planar | 60 | 40 |

| Twisted | 40 | 60 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of solute-solvent interactions.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netdergipark.org.tr By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands. chegg.com Similarly, by computing the magnetic shielding of each nucleus, a theoretical NMR spectrum can be predicted. researchgate.net Such predictions for aminobenzoic acid derivatives have shown good agreement with experimental observations. researchgate.netresearchgate.net

Table 5: Hypothetical Predicted vs. Typical Experimental IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3450, 3350 | 3500-3300 |

| C=O (Ester) Stretch | 1720 | 1730-1715 |

| C=O (Acid) Stretch | 1690 | 1710-1680 |

| C-N Stretch | 1300 | 1340-1250 |

Note: The values in this table are hypothetical and for illustrative purposes.

Ligand-Protein Interaction Modeling (Focus on Chemical Interaction Energetics and Structural Perturbations)

Understanding how a small molecule like this compound interacts with a protein is crucial for its potential applications in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.govresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their interaction energies. These scores provide an estimate of the binding affinity.

Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to study the structural perturbations induced in the protein upon ligand binding. mdpi.com The analysis of these simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding energetics. The binding free energy can be calculated using more rigorous methods to provide a quantitative measure of the interaction strength.

Table 6: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr250, Phe300 |

| Number of Hydrogen Bonds | 3 |

Note: The values in this table are hypothetical and for illustrative purposes.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Chemistry

As a multifunctional aromatic compound, 3-Amino-4-(ethoxycarbonyl)benzoic acid and its close analogs are valuable synthetic intermediates. nih.gov The presence of an amine, a carboxylic acid, and an ester group allows for selective chemical transformations, making it a key building block for more complex molecules, including pharmacologically active agents and novel heterocyclic systems. nih.gov

The core structure of aminobenzoic acid esters is fundamental in the synthesis of advanced building blocks for the pharmaceutical industry. A closely related analog, 2-Amino-4-(methoxycarbonyl)benzoic acid, serves as a crucial starting material in the industrial-scale synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.com This brominated and chlorinated derivative is a key intermediate in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes mellitus. thieme-connect.comnih.gov

The synthesis of this key SGLT2 intermediate highlights the utility of the aminobenzoic acid framework. thieme-connect.com The process involves reactions such as bromination and Sandmeyer reactions, which are enabled by the functional groups present on the starting molecule. thieme-connect.com The development of such advanced building blocks is critical for the discovery and manufacturing of new therapeutic agents. nih.govgoogle.com

Aminobenzoic acid derivatives are important precursors for a wide array of heterocyclic compounds, which form the core of many pharmacologically active molecules. nih.govuobaghdad.edu.iqamazonaws.com The dual reactivity of the amino and carboxylic acid groups allows for various cyclization strategies.

For instance, derivatives of the title compound are used to access novel benzimidazoles. nih.gov In one documented synthesis, ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate was reduced to form ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, an intermediate that can be further cyclized to produce the benzimidazole (B57391) ring system. nih.gov

Furthermore, the aminobenzoic acid scaffold is employed in the synthesis of more complex fused heterocycles. In a reaction aiming to produce diaminoisocoumarins, 4-aminobenzoic acid was reacted with 2-formylbenzoic acid and potassium cyanide in a Strecker-type reaction. mdpi.com This yielded 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a new diaminoisocoumarin derivative. mdpi.com Interestingly, this heterocyclic system was found to undergo an unexpected oxidative ring-contracting rearrangement in solution, leading to the formation of a phthalide–carboxamide-bearing system, demonstrating the compound's utility in accessing diverse heterocyclic frameworks. mdpi.com Other research has explored the use of aminobenzoic acids to create oxazepine, thiazepine, and thiazolidinone derivatives through reactions with various anhydrides and thioglycolic acid. researchgate.net

Coordination Chemistry and Metal-Ligand Complexation

The field of coordination chemistry leverages molecules that can bind to metal ions, and the structure of this compound makes its derivatives excellent candidates for ligand design. chesci.commdpi.com The amino and carboxylate groups can act as donor sites for metal coordination.

Derivatives of aminobenzoic acid are frequently used to synthesize multidentate ligands, often through the formation of Schiff bases. chesci.com A Schiff base is formed by the condensation of the primary amino group with an aldehyde or ketone. This reaction extends the molecular framework and introduces an imine nitrogen, which can serve as an additional coordination site.

For example, a bidentate Schiff base ligand was synthesized by reacting 4-aminobenzoic acid with 3-formylindole. chesci.com In this ligand, the nitrogen of the azomethine group and the oxygen of the deprotonated carboxylate group act as the coordination points for metal ions. chesci.com Similarly, other studies have utilized aminobenzoic acid derivatives to create ligands that coordinate with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II), forming stable complexes. rdd.edu.iq The versatility of the aminobenzoic acid core allows for the systematic design of ligands with specific donor atoms (N, O, S) and geometries, tailored for applications in catalysis or materials science. mdpi.comrdd.edu.iq

The coordination of metal ions by ligands derived from aminobenzoic acids can be thoroughly characterized using various spectroscopic and analytical techniques. These methods provide detailed insights into the geometry and bonding within the metal complexes.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key changes in the IR spectrum upon complexation include:

A shift in the ν(C=N) stretching frequency of the azomethine group.

The disappearance of the ν(O-H) band of the carboxylic acid and the appearance of asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group.

The appearance of new, lower frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. chesci.comresearchgate.net

| Metal Complex (Example with related ligand) | Geometry | Spectroscopic Evidence (cm⁻¹) | Reference |

| [Mn(L)₂Cl₂] | Octahedral | UV-Vis: 11261, 14771 (d-d transitions) | pjmhsonline.com |

| [Co(L)₂Cl₂] | Octahedral | UV-Vis: 10604, 14771 (d-d transitions) | pjmhsonline.com |

| [Ni(IMABA)₂(H₂O)₂] | Octahedral | IR: ν(M-O) at 565, ν(M-N) at 480 | chesci.com |

| [Cu(IMABA)₂(H₂O)₂] | Octahedral | IR: ν(M-O) at 570, ν(M-N) at 490 | chesci.com |

| [VO(IMABA)₂]SO₄ | Square Pyramidal | IR: ν(V=O) at 978 | chesci.com |

L = N-(2-oxo-1,2-Dihydropyrimidin-4-ylcarbamothioyl) Acetamide; IMABA = (z)-4-((1H-indol-3-yl) methyleneamino)benzoic acid

| Structural Parameter (p-Aminobenzoic Acid Complexes) | Compound | Value (Å) | Reference |

| Co-O bond length | [Co(PABA)₂(H₂O)₂]n·H₂O | 2.075 - 2.213 | researchgate.net |

| Ni-O bond length | [Ni(PABA)₂(H₂O)₂]n·H₂O | 2.059 - 2.169 | researchgate.net |

| Zn-O bond length | [Zn(PABA)₂(H₂O)]n·H₂O | 1.968 - 2.493 | researchgate.net |

| Zn-N bond length | [Zn(PABA)₂(H₂O)]n·H₂O | 2.083 | researchgate.net |

PABA = p-Aminobenzoic acid

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules connected by non-covalent interactions, such as hydrogen bonding and π-stacking. tue.nlmdpi.com The functional groups on this compound make its derivatives ideal candidates for designing molecules that can self-assemble into ordered, higher-level structures. nih.gov

A prime example is seen in the crystal structure of a closely related compound, ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. nih.gov In its solid state, the molecules are linked by a network of intermolecular hydrogen bonds. Specifically, one O—H···N and two N—H···O hydrogen bonds connect the individual molecules, creating a robust three-dimensional network. nih.gov This self-assembly process results in well-defined supramolecular patterns, including R²₂(14) and R²₂(16) graph-set motifs. nih.gov

Theoretical studies on similar molecules, such as 3-amino-4-methoxy benzamide, further illuminate the importance of these non-covalent forces. ias.ac.in Density functional theory (DFT) calculations and natural bond orbital (NBO) analysis confirm the presence and energetic significance of intramolecular hydrogen bonds between the amino and adjacent methoxy (B1213986) groups. ias.ac.in These interactions influence the molecule's conformation and electronic structure, which in turn dictates how it interacts with neighboring molecules to form larger assemblies. ias.ac.in This capacity for directed self-assembly is crucial for the bottom-up fabrication of novel functional materials.

Design of Supramolecular Architectures through Non-Covalent Interactions

The design of supramolecular architectures relies on the precise control of non-covalent interactions, such as hydrogen bonding and π-π stacking, to guide the self-assembly of molecules into well-defined, higher-order structures. The molecular structure of this compound, with its hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carbonyl groups), makes it an excellent candidate for crystal engineering.

In the solid state, aminobenzoic acid derivatives are known to form extensive networks of intermolecular hydrogen bonds. For instance, studies on related aminobenzoic acids demonstrate the formation of dimers through hydrogen bonding between the carboxylic acid groups. nih.gov Furthermore, the amino group can participate in hydrogen bonding with the carboxyl or carbonyl groups of adjacent molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.netmdpi.com The presence of the aromatic ring also facilitates π-π stacking interactions, which further stabilize the crystal packing. researchgate.net The interplay of these non-covalent forces directs the self-assembly process, and by understanding and controlling these interactions, it is possible to design new crystalline materials with desired topologies and properties. While specific crystal structure data for this compound is not widely reported in the reviewed literature, the principles governing the self-assembly of analogous aminobenzoic acids provide a strong indication of its potential in forming intricate supramolecular assemblies.

Metal-Organic Frameworks (MOFs) for Specific Chemical Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The ability to tune the properties of MOFs by modifying the organic linker has made them highly attractive for applications such as gas storage, separation, and catalysis. Amino-functionalized terephthalic acid derivatives are particularly valuable as linkers because the amino group can enhance the physicochemical properties of the MOF and serve as a site for post-synthetic modification. rsc.orgresearchgate.netcd-bioparticles.net

The introduction of an amino group into the linker can lead to MOFs with increased selectivity for CO2 capture and can act as a basic catalytic site. rsc.org For example, amino-functionalized MOFs have been shown to be effective in gas storage and separation processes. rsc.org While specific studies detailing the use of this compound as the primary linker in MOF synthesis are not prevalent in the current literature, the broader class of aminoterephthalate linkers has been extensively studied. rsc.orgacs.org The presence of the ethoxycarbonyl group in addition to the amino and carboxylic acid functionalities offers potential for creating MOFs with unique pore environments and functionalities. This could lead to materials with tailored catalytic activities or specific gas adsorption properties. rsc.orgcd-bioparticles.net

Table 1: Examples of Amino-Functionalized Linkers in MOFs and Their Applications

| Linker | MOF Structure | Application | Reference |

|---|---|---|---|

| 2-Aminoterephthalic acid | MIL-101(Cr)-NH2 | Gas separation, Catalysis | researchgate.net |

| 2-Aminoterephthalic acid | UiO-66-NH2 | CO2 Capture, Catalysis | rsc.org |

Polymer Synthesis and Functional Monomer Development

The bifunctional nature of the amino and carboxylic acid groups in this compound makes it a suitable monomer for polycondensation reactions, leading to the formation of polyamides, polyesters, and poly(ester-amide)s. researchgate.netupc.edu These polymers are of significant interest due to their potential applications as high-performance materials and biodegradable polymers. upc.edu

The synthesis of aromatic polyamides from aminobenzoic acid derivatives can result in materials with high thermal stability and mechanical strength. google.com The presence of the ethoxycarbonyl group provides a third functional site that can be used for post-polymerization modification, allowing for the introduction of other functionalities or for cross-linking the polymer chains. This versatility makes this compound a valuable functional monomer for developing polymers with tailored properties. For example, poly(ester-amide)s derived from amino acids have been explored for biomedical applications due to their biodegradability and biocompatibility. upc.edu While direct polymerization of this compound is not extensively documented, the principles of polycondensation of similar monomers are well-established. researchgate.netupc.edugoogle.com

Catalysis Research

The functional groups present in this compound also position it as a candidate for applications in catalysis, both as an organocatalyst and as a ligand in metal-mediated transformations.

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. Aminobenzoic acids and their derivatives can act as bifunctional catalysts, where the acidic carboxylic acid and basic amino group can cooperatively activate substrates. For instance, the combination of an amino group and a carboxylic acid on the same molecule can facilitate reactions by acting as a proton shuttle or by activating both the electrophile and the nucleophile.

While specific research on the organocatalytic activity of this compound is limited, studies on related aminobenzoic acid derivatives highlight their potential. For example, aminobenzoic acids have been investigated for their ability to catalyze various organic transformations. mdpi.com The rigid aromatic backbone of these molecules can also influence the stereochemical outcome of reactions. nih.govacs.org The presence of the ethoxycarbonyl group could modulate the electronic properties and solubility of the catalyst, potentially enhancing its performance.

Role in Metal-Mediated Catalytic Transformations

The amino and carboxylate groups of this compound are excellent coordinating sites for metal ions, making it a suitable ligand for the synthesis of metal complexes with catalytic activity. researchgate.net The resulting metal complexes can be utilized in a variety of catalytic transformations.

Complexes of transition metals with aminobenzoic acid derivatives have been explored for their catalytic applications. researchgate.net The electronic properties of the ligand, influenced by the amino and ethoxycarbonyl substituents, can tune the reactivity of the metal center. This can lead to enhanced catalytic efficiency and selectivity in reactions such as oxidations, reductions, and cross-coupling reactions. While there is a broad interest in the catalytic applications of metal complexes with aminobenzoic acids, specific examples utilizing this compound as a ligand are an area for further research. The potential to create well-defined, catalytically active metal centers within a tunable ligand framework makes this compound a promising candidate for the development of new homogeneous and heterogeneous catalysts.

Analytical Methodologies for Chemical Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 3-Amino-4-(ethoxycarbonyl)benzoic acid, allowing for the separation of the main compound from any impurities and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of aminobenzoic acid derivatives involves a C8 or C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rsc.org The pH of the buffer is a critical parameter that influences the retention time of the analyte by affecting its ionization state. helixchrom.com Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. rsc.orghelixchrom.com

For the analysis of related compounds like ethyl 4-aminobenzoate (B8803810), specific HPLC conditions have been reported. These conditions can be adapted for the analysis of this compound.

Table 1: Example of HPLC Conditions for the Analysis of a Related Aminobenzoic Acid Ester (Ethyl 4-aminobenzoate)

| Parameter | Condition |

|---|---|

| Column | C8 ZORBAX (5µm, 4.6 x 150 mm I.D.) rsc.org |

| Mobile Phase | Acetonitrile : Phosphate buffer pH 5.5 (25:75 v/v) rsc.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm rsc.org |

| Temperature | Ambient rsc.org |

| Injection Volume | 20 µL |

This method allows for the separation of the main component from its degradation products, such as the corresponding free acid (p-aminobenzoic acid in the case of benzocaine). rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself has a relatively low volatility, GC analysis can be performed after derivatization to increase its volatility and thermal stability. Common derivatization reagents for compounds containing amino and carboxylic acid groups include silylating agents.

For the analysis of related aminobenzoic acid impurities like aniline (B41778) and toluidine, gas chromatography is the method of choice according to the European Pharmacopoeia. etera.ee A typical GC system for this purpose would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its general response to organic compounds. For more specific identification, a mass spectrometer (MS) can be used as a detector (GC-MS), which provides structural information about the analytes. ijraset.com

Table 2: General GC-MS Parameters for the Analysis of Potential Impurities in Aminobenzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., TG-5SilMS, 15m x 0.25mm x 0.25µm) ijraset.com |

| Stationary Phase | 5% diphenyl/95% dimethyl polysiloxane ijraset.com |

| Carrier Gas | Helium |

| Injection Mode | Splitless ijraset.com |

| Detector | Mass Spectrometer (MS) with Electron Impact (EI) ionization ijraset.com |

| Temperature Program | Programmed temperature ramp to ensure separation of components ijraset.com |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for determining the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is used to determine the thermal stability of a compound and to study its decomposition pattern. For this compound, TGA can reveal the temperature at which it begins to decompose and the number of decomposition steps involved.

For the related compound, ethyl 4-aminobenzoate (benzocaine), thermal decomposition in an air atmosphere occurs in a single step, starting around 135.9°C and completing by 247°C, with a mass loss of approximately 99.9%. nih.gov

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. nih.gov DTA provides information about physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and decomposition. nih.gov

For ethyl 4-aminobenzoate, the DTA curve shows an endothermic peak corresponding to its melting point, which is in the range of 88-90°C. nih.gov This is followed by an exothermic event at higher temperatures, corresponding to its decomposition. nih.gov

Table 3: Thermal Analysis Data for a Related Aminobenzoic Acid Ester (Ethyl 4-aminobenzoate)

| Thermal Event | Temperature Range (°C) | Observation |

|---|---|---|

| Melting | 88 - 90 nih.gov | Endothermic peak (DTA) |

| Decomposition | 135.9 - 247 nih.gov | Single-step mass loss (TGA) |

Purity Determination and Impurity Profiling Studies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. etera.ee For this compound, impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.

The synthesis of this compound likely involves the esterification of 3-amino-4-carboxybenzoic acid or a related precursor. Potential impurities could therefore include unreacted starting materials, other isomers, and by-products from side reactions. Degradation impurities can form upon exposure to heat, light, or humidity, with hydrolysis of the ester group being a common degradation pathway for similar compounds. mdpi.com

Common impurities found in related aminobenzoic acid compounds include starting materials like 4-nitrobenzoic acid and degradation products such as aniline. etera.ee The identification and quantification of these impurities are typically carried out using a combination of chromatographic and spectroscopic techniques, such as HPLC, GC-MS, and NMR.

Table 4: Potential Impurities in the Synthesis of this compound

| Impurity Name | Chemical Structure | Potential Origin |

|---|---|---|

| 3-Amino-4-carboxybenzoic acid | C₇H₇NO₄ | Unreacted starting material |

| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | By-product from synthesis orgsyn.org |

| Aniline | C₆H₇N | Degradation product etera.ee |

| p-Aminobenzoic acid | C₇H₇NO₂ | Degradation product from hydrolysis rsc.org |

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-(ethoxycarbonyl)benzoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis of ethoxycarbonyl-substituted benzoic acid derivatives often involves nucleophilic substitution or coupling reactions. For example, triazine-based coupling (as in 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid synthesis) employs a general procedure using tert-butyl aminobenzoate intermediates at 45°C for 1–2 hours to achieve quantitative yields . To optimize yields:

- Use anhydrous conditions to minimize hydrolysis of the ethoxycarbonyl group.

- Monitor reaction progress via TLC (hexane/EtOH 1:1, Rf ≈ 0.59–0.62) .

- Purify via recrystallization (melting points: 180–220°C) to remove unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H NMR (DMSO-d6): Key signals include ethoxy protons (δ ≈ 1.3–1.4 ppm for CH3 and δ ≈ 4.1–4.3 ppm for OCH2) and aromatic protons (δ ≈ 6.9–8.2 ppm). Coupling patterns distinguish substituent positions .

- Melting Point Analysis: Compare observed values (e.g., 180–220°C) against literature data to confirm purity .

- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ethoxycarbonyl and carboxylic acid groups) .

Q. How does the solubility profile of this compound influence its storage and experimental use?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust solvent systems for reactions (e.g., DMSO for NMR, EtOH/hexane for TLC) .

- Storage: Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the ethoxycarbonyl group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the ethoxycarbonyl group in regioselective reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps involving the ethoxycarbonyl group.

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic aromatic substitution preferences .

- Isotopic Labeling: Use 13C-labeled ethoxycarbonyl groups to track bond cleavage/rearrangement in mass spectrometry .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding with the carboxylic acid and ethoxycarbonyl groups .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with enhanced potency .

Q. How can researchers resolve contradictions in reported spectral data for ethoxycarbonyl-substituted benzoic acids?

Methodological Answer:

- Cross-Validation: Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., C10H11NO4 for this compound) to rule out impurities .

- X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., para vs. meta substitution) .

Q. What protocols are recommended for assessing the hydrolytic stability of the ethoxycarbonyl group under physiological conditions?

Methodological Answer:

Q. How can researchers design analogs of this compound with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute the ethoxycarbonyl group with trifluoromethyl or sulfonamide groups to enhance metabolic stability .

- Prodrug Strategies: Convert the carboxylic acid to an ester (e.g., ethyl ester) to improve membrane permeability, with in vivo hydrolysis releasing the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.